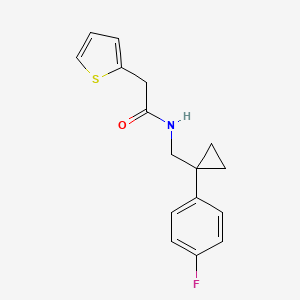

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-13-5-3-12(4-6-13)16(7-8-16)11-18-15(19)10-14-2-1-9-20-14/h1-6,9H,7-8,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKLTKVOWVNXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(thiophen-2-yl)acetamide, a synthetic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorophenyl group , a cyclopropyl group , and a thiophene ring , which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including the reaction of 4-fluorophenylcyclopropylmethanol with thiophene-2-carboxaldehyde under basic conditions. The final product can be obtained through a Wittig reaction, utilizing strong bases and solvents like THF or DMF .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or alter signal transduction pathways, which are crucial for therapeutic effects. For instance, it has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases .

Anticancer Properties

Recent studies suggest that the compound exhibits anticancer activity . It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and modulation of apoptosis-related proteins. For example, in vitro assays demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Various derivatives have been tested against gram-positive and gram-negative bacteria using methods such as agar dilution. Results indicated that certain analogues possess notable antibacterial activity, suggesting potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound involves its structure-activity relationship (SAR). In a study focusing on nSMase2 inhibitors, a series of analogues were synthesized and evaluated for their potency. The findings revealed that modifications to the cyclopropyl and thiophene moieties significantly influenced biological activity, highlighting the importance of these structural components .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. In vivo studies indicated effective brain penetration and sustained plasma levels following administration, which are critical for therapeutic efficacy in neurological conditions . Additionally, toxicity assessments conducted in various models have demonstrated acceptable safety profiles for several derivatives.

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Anticancer | Induces apoptosis in FaDu cells; superior cytotoxicity compared to bleomycin |

| Antimicrobial | Significant antibacterial activity against various strains |

| Enzyme Inhibition | Potential nSMase2 inhibitor; affects exosome release related to neurodegeneration |

| Pharmacokinetics | Good brain penetration; favorable plasma pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.